N-2-Propynyl Rasagiline Hydrochloride
Description
N-2-Propynyl Rasagiline Hydrochloride (CAS: 10409-00-4) is a chemical compound with the molecular formula C₁₅H₁₅N·HCl and a molecular weight of 245.747 g/mol. Its IUPAC name is (1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, and its stereochemistry is critical due to the (R)-configuration at the indane ring . Structurally, it features two propargyl groups attached to the nitrogen atom of a chiral indanamine backbone, stabilized as a hydrochloride salt.
This compound is primarily recognized as Impurity 6 in the synthesis and quality control of rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease therapy . It is stored at -20°C and transported under controlled conditions (blue ice) to maintain stability .
Properties
IUPAC Name |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15;/h1-2,5-8,15H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHGGELRCDCZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Propynyl Rasagiline Hydrochloride involves the reaction of propargylamine with 1-indanone to form N-propargyl-1-indanamine. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reaction with Propargyl Chloride
The primary synthetic route involves the alkylation of R-(-)-1-aminoindan with propargyl chloride in the presence of a base (e.g., potassium carbonate) and acetonitrile as the solvent .
-
Conditions : 60°C for 16 hours.
-
Mechanism : Nucleophilic substitution at the amino group of 1-aminoindan.
Equation :
Alternative Route Using Propargyl Benzenesulfonate
A phase-transfer catalytic method employs propargyl benzenesulfonate and R-(-)-1-aminoindan hydrochloride in toluene with aqueous sodium hydroxide :
Conversion to Hydrochloride Salt
The Rasagiline base is treated with hydrochloric acid in isopropanol or methanol to form the hydrochloride salt .
-
Conditions : 5–25°C, 1–2 hours.
-
Crystallization : Solvent-antisolvent methods (e.g., methanol + methyl tert-butyl ether) yield Form II of R-(+)-Rasagiline hydrochloride .
Polymorph Control
| Parameter | Form II Characteristics |
|---|---|
| IR Bands (cm⁻¹) | 3242, 1581, 1483, 1461, 1367 |
| Melting Point | 185–187°C (single endotherm) |
| Solubility | >50 mg/mL in methanol or acetonitrile at reflux |
Hepatic Biotransformation Pathways
Rasagiline undergoes extensive hepatic metabolism via two primary routes :
-
N-Dealkylation :
-
Hydroxylation :
Metabolites :
| Metabolite | Enzyme Involved | Pharmacological Activity |
|---|---|---|
| AI | CYP1A2 | Inactive |
| 3-OH-PAI | CYP450 | Weak MAO-B inhibition |
| 3-OH-AI | CYP450 | None reported |
Reaction Kinetics
pH-Dependent Release in Formulations
Enteric-coated tablets release rasagiline mesylate in the duodenum (pH >6.0) :
Comparative Synthetic Methods
Scientific Research Applications
Treatment of Parkinson's Disease
Rasagiline is indicated for the treatment of idiopathic Parkinson's disease, both as a monotherapy and as an adjunct therapy to levodopa. Clinical trials have demonstrated its efficacy in reducing motor symptoms and improving quality of life for patients at various stages of the disease .
Efficacy Studies:
- A meta-analysis showed that Rasagiline significantly reduced the Unified Parkinson Disease Rating Scale (UPDRS) scores in early-stage patients, indicating improved motor function .
- As adjunct therapy, it has been reported to decrease "off" time in patients receiving levodopa treatment, enhancing overall therapeutic outcomes .
Neuroprotective Properties
Rasagiline has been investigated for its potential neuroprotective effects beyond its role as a MAO-B inhibitor. Preclinical studies suggest that it may protect against neuronal damage through various mechanisms:
- Reduction of Oxidative Stress: Research indicates that Rasagiline reduces the production of reactive oxygen species and promotes the expression of antioxidant enzymes, contributing to cellular protection during ischemic events .
- Inhibition of Apoptotic Pathways: Studies have shown that Rasagiline can inhibit pathways leading to cell death, particularly by affecting proteins such as α-synuclein and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
Clinical Trials
- TEMPO Trial : This trial aimed to assess whether Rasagiline could modify disease progression in Parkinson's disease. Although results suggested symptomatic benefits, claims regarding its neuroprotective capabilities were not substantiated by definitive evidence .
- ADAGIO Trial : Focused on long-term effects, this study indicated that early initiation of Rasagiline treatment might confer sustained benefits compared to later treatment initiation .
Laboratory Studies
Recent laboratory studies have highlighted Rasagiline's ability to:
- Induce dose-dependent neuroprotection in neuronal cultures exposed to oxidative stress.
- Activate signaling pathways (e.g., Akt/Nrf2) associated with cellular survival and antioxidant defense mechanisms .
Data Table: Summary of Clinical Findings
| Study/Trial | Population | Treatment | Outcome | |
|---|---|---|---|---|
| TEMPO | Early PD patients | Rasagiline vs placebo | No significant neuroprotection observed | Symptomatic relief confirmed |
| ADAGIO | Advanced PD patients | Early vs late Rasagiline initiation | Sustained benefits with early initiation | Early treatment recommended |
| Laboratory | PC12 neuronal cultures | Rasagiline exposure | 20-80% reduction in cell death | Neuroprotective effects confirmed |
Mechanism of Action
N-2-Propynyl Rasagiline Hydrochloride exerts its effects by irreversibly inhibiting monoamine oxidase-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, the compound increases the levels of dopamine, thereby improving motor function in patients with Parkinson’s disease . The molecular targets include the active site of monoamine oxidase-B, and the pathways involved are related to dopamine metabolism .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: this compound is a precursor in rasagiline synthesis.
- Stability Considerations : The transition from rasagiline hydrochloride to mesylate underscores the importance of salt selection in drug development, balancing stability and bioavailability .
- Quality Control : As Impurity 6, this compound is monitored in rasagiline mesylate batches, with thresholds guided by regulatory standards (e.g., USP, EP) .
Biological Activity
N-2-Propynyl Rasagiline Hydrochloride, a derivative of Rasagiline, is recognized for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease (PD). This compound is primarily known as an irreversible inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters like dopamine. The biological activity of this compound encompasses its pharmacodynamics, mechanisms of action, neuroprotective effects, and clinical efficacy.
Rasagiline acts by selectively inhibiting MAO-B, leading to increased levels of dopamine in the brain. This increase is particularly beneficial in PD, where dopamine deficiency is a hallmark. The inhibition of MAO-B prevents the breakdown of dopamine, thereby enhancing dopaminergic transmission. Additionally, Rasagiline has been shown to exhibit neuroprotective properties through various mechanisms:
- Antioxidant Activity : Rasagiline induces the nuclear translocation of Nrf2, a transcription factor that upregulates antioxidant enzymes such as heme oxygenase-1 and catalase. This action reduces oxidative stress in neuronal cells exposed to ischemic conditions .
- Anti-apoptotic Effects : The compound enhances the expression of anti-apoptotic proteins like Bcl-2, thereby protecting neurons from cell death under stress conditions .
Pharmacokinetics
Rasagiline is rapidly absorbed after oral administration with an absolute bioavailability of approximately 36%. It exhibits high plasma protein binding (88-94%) and undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP 1A2 .
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~36% |
| Plasma Protein Binding | 88-94% |
| Major Metabolizing Enzyme | CYP 1A2 |
Neuroprotective Properties
A significant body of research highlights the neuroprotective effects of Rasagiline. In vitro studies have demonstrated that it protects neuronal cultures from oxidative stress and apoptosis induced by various insults. For instance, it has been shown to reduce nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and α-synuclein levels during oxidative stress conditions .
Case Study Example : In a study involving PC12 neuronal cultures subjected to oxygen-glucose deprivation/reperfusion (OGD/R), treatment with Rasagiline resulted in a 40–90% increase in Nrf2 nuclear shuttling and a significant upregulation of antioxidant mRNA levels . This suggests that Rasagiline not only protects neurons but may also enhance their resilience against future stressors.
Clinical Efficacy
Clinical trials have established the efficacy and safety profile of Rasagiline in patients with PD. A notable randomized controlled trial demonstrated that patients treated with Rasagiline experienced significant improvements in motor function compared to those receiving placebo. Specifically, patients receiving doses of 1 mg or 2 mg daily showed better scores on the Unified Parkinson's Disease Rating Scale (UPDRS) after six months .
| Study | Dosage | Outcome |
|---|---|---|
| Randomized Controlled Trial | 1 mg / 2 mg | Improved motor function (UPDRS) |
| Delayed-start Analysis | 1 mg / 2 mg | Less functional decline over 12 months |
Future Directions
The ongoing research into this compound suggests potential for repurposing this compound beyond PD treatment. Its neuroprotective properties may extend to other neurological conditions characterized by oxidative stress and neuronal apoptosis. Future studies are warranted to explore its long-term effects and possible disease-modifying capabilities in various neurodegenerative disorders.
Q & A
Q. How should long-term stability studies be structured for formulations containing this compound?
- Answer : Follow ICH Q1A guidelines: test at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 6–12 months. Analyze degradation products via forced degradation (acid/base, oxidative, and photolytic stress). Use Arrhenius kinetics to extrapolate shelf-life .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
